Lipophilicity (LogP) Comparison with n-Butoxy Aniline Analog
The calculated partition coefficient (XLogP3-AA) for the free base, (4-sec-butoxyphenyl)amine, is 2.5 [1]. In contrast, its linear isomer, 4-butoxyaniline (free base), has a reported LogP of 2.37 . This quantifiable difference in lipophilicity, though modest, arises from the branching of the sec-butyl group and can be a critical factor in differentiating membrane permeability, solubility, and off-target binding in a medicinal chemistry context.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 (calculated for free base) |
| Comparator Or Baseline | 4-Butoxyaniline (free base, CAS 4344-55-2): LogP 2.37 |
| Quantified Difference | +0.13 LogP units |
| Conditions | In silico calculation (PubChem XLogP3-AA model). |
Why This Matters
This difference provides a specific, measurable rationale for selecting the sec-butoxy analog when a particular LogP target is required in a lead optimization program, avoiding the trial-and-error of generic substitution.
- [1] PubChem. (2026). 4-(Sec-butoxy)aniline, XLogP3-AA computed property. View Source
